molecular formula C9H18O B099860 2,2-Dimethyl-3-heptanone CAS No. 19078-97-8

2,2-Dimethyl-3-heptanone

Cat. No. B099860
Key on ui cas rn: 19078-97-8
M. Wt: 142.24 g/mol
InChI Key: ZLMHETMAEHQFHK-UHFFFAOYSA-N
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Patent
US09255273B2

Procedure details

2,2-Dimethyl-heptan-3-ol (0.23 mol) was dissolved in 350 mL of CH2Cl2 in a 500 mL round bottom flask with a magnetic stirbar. The flask was partially cooled with ice 76.6 g (0.355 mol) of pyridinium chlorochromate was added, while vigorously stirring. The reaction turned black and warmed up slightly. The reaction mixture was stirred at room temperature for 24 hours. The solution was decanted away from the black sludge, which was rinsed with hexane. The organic extracts were combined and chromatographed directly on silica gel. (Note: only silica has been found to trap and remove the reduced non-reacted chromium compounds). The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction to yield 29.19 g of product at 83% yield. 1H NMR (CDCl3, 500 MHz) δ (ppm): 2.48 (t, 2H), 1.54 (m, 2H), 1.28 (m, 2H), 1.13 (s, 9H), 0.90 (m, 3H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
76.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]([CH3:10])([C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.23 mol
Type
reactant
Smiles
CC(C)(C(CCCC)O)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
76.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
warmed up slightly
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted away from the black sludge, which
WASH
Type
WASH
Details
was rinsed with hexane
CUSTOM
Type
CUSTOM
Details
chromatographed directly on silica gel
CUSTOM
Type
CUSTOM
Details
(Note: only silica has been found to trap
CUSTOM
Type
CUSTOM
Details
remove the reduced non-reacted chromium compounds)
WASH
Type
WASH
Details
The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(CCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.19 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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